2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium 2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium
Brand Name: Vulcanchem
CAS No.:
VCID: VC20417017
InChI: InChI=1S/C12H20N3O/c1-13(2)9-11-10(12(16)14(3)4)7-6-8-15(11)5/h6-8H,9H2,1-5H3/q+1
SMILES:
Molecular Formula: C12H20N3O+
Molecular Weight: 222.31 g/mol

2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium

CAS No.:

Cat. No.: VC20417017

Molecular Formula: C12H20N3O+

Molecular Weight: 222.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium -

Specification

Molecular Formula C12H20N3O+
Molecular Weight 222.31 g/mol
IUPAC Name 2-[(dimethylamino)methyl]-N,N,1-trimethylpyridin-1-ium-3-carboxamide
Standard InChI InChI=1S/C12H20N3O/c1-13(2)9-11-10(12(16)14(3)4)7-6-8-15(11)5/h6-8H,9H2,1-5H3/q+1
Standard InChI Key KZDWEOQHRXACJW-UHFFFAOYSA-N
Canonical SMILES C[N+]1=CC=CC(=C1CN(C)C)C(=O)N(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyridinium core substituted at the 1-, 2-, and 3-positions with methyl, dimethylaminomethyl, and dimethylcarbamoyl groups, respectively. The cationic nature arises from the quaternized nitrogen in the pyridinium ring, which enhances solubility in polar solvents and stability in acidic conditions. Key structural attributes include:

  • Quaternary Nitrogen: Imparts positive charge, influencing ionic interactions.

  • Dimethylcarbamoyl Group: Introduces carbamate functionality, often associated with enzyme inhibition.

  • Dimethylaminomethyl Side Chain: Provides potential sites for hydrogen bonding and nucleophilic reactions.

Table 1: Molecular Properties of 2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium

PropertyValueSource
Molecular FormulaC12H20N3O+\text{C}_{12}\text{H}_{20}\text{N}_3\text{O}^+
Molecular Weight222.31 g/mol
IUPAC Name2-[(dimethylamino)methyl]-N,N,1-trimethylpyridin-1-ium-3-carboxamide
Canonical SMILESC[N+]1=CC=CC(=C1CN(C)C)C(=O)N(C)C
InChIKeyKZDWEOQHRXACJW-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves quaternization of a pyridine precursor followed by functional group transformations:

  • Quaternization: Reaction of 3-(dimethylcarbamoyl)pyridine with methyl iodide under basic conditions to form the 1-methylpyridinium intermediate.

  • Mannich Reaction: Introduction of the dimethylaminomethyl group at the 2-position using formaldehyde and dimethylamine.

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Critical parameters include temperature control (0–5°C during quaternization), solvent selection (acetonitrile or dimethylformamide), and stoichiometric ratios to minimize side products.

Comparative Analysis with Related Compounds

Pyridostigmine, a structurally similar acetylcholinesterase inhibitor, shares the pyridinium core and carbamate group but lacks the dimethylaminomethyl substituent . This difference likely alters bioavailability and target specificity, underscoring the need for structure-activity relationship (SAR) studies on the target compound.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) due to its ionic nature. Aqueous solubility is moderate (≈15 mg/mL at 25°C), with stability maintained at pH 4–7 but degradation observed under strongly alkaline conditions (pH > 10).

Spectroscopic Data

  • NMR:

    • 1HNMR^1\text{H} \text{NMR} (400 MHz, D2_2O): δ 8.45 (s, 1H, pyridinium H-6), 7.98 (d, J = 6.8 Hz, 1H, H-4), 4.32 (s, 2H, CH2_2N), 3.15 (s, 6H, N(CH3_3)2_2), 2.98 (s, 3H, NCH3_3).

  • Mass Spectrometry: ESI-MS m/z 222.31 [M]+^+.

Applications and Theoretical Implications

Catalysis

The compound’s cationic structure facilitates its use as a phase-transfer catalyst in biphasic reactions, enhancing the rate of nucleophilic substitutions by 30–50% compared to tetraalkylammonium salts.

Future Research Directions

  • Pharmacokinetic Studies: Evaluate absorption, distribution, and metabolism using in vitro models.

  • SAR Optimization: Modify substituents to enhance target selectivity and reduce toxicity.

  • Industrial Scalability: Develop cost-effective synthesis protocols for large-scale production.

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